molecular formula C13H10N2O B1621326 4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 4240-97-5

4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B1621326
CAS No.: 4240-97-5
M. Wt: 210.23 g/mol
InChI Key: DIKYSAWZOUGXTO-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound 4-methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile (CAS 4240-97-5) emerged from advancements in pyridine derivative synthesis during the late 20th century. While its exact discovery timeline remains undocumented, its structural framework aligns with methodologies developed for 1,4-dihydropyridine (1,4-DHP) and pyridinecarbonitrile derivatives. Early synthetic routes involved cyclocondensation reactions, such as the Hantzsch pyridine synthesis, which combines aldehydes, β-ketoesters, and ammonia derivatives. Modified approaches, including the use of chalcone and cyanoacetamide in three-component reactions, were later employed to access analogous dihydropyridinecarbonitriles.

A pivotal synthesis pathway for this compound was reported in 2012, where 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile (1 ) was prepared via condensation of benzoylacetone with cyanoacetamide in the presence of sodium ethoxide. Subsequent chlorination and functionalization steps enabled the introduction of diverse substituents, highlighting its versatility as a synthetic intermediate.

Position within Pyridine Derivatives Classification

This compound belongs to the 1,2-dihydropyridine subclass, characterized by partial saturation of the pyridine ring (Table 1). Its structure features:

  • A nitrile group at position 3, enhancing electrophilicity.
  • A keto group at position 2, enabling hydrogen bonding.
  • Methyl and phenyl substituents at positions 4 and 6, respectively, contributing to steric and electronic modulation.
Feature Classification Role in Reactivity
Ring saturation 1,2-Dihydropyridine Enables nucleophilic addition
Substituents 3-cyano, 2-oxo, 4-methyl, 6-phenyl Directs regioselectivity in reactions
Aromaticity Non-aromatic (partially saturated) Facilitates redox transformations

This compound diverges from fully aromatic pyridines (e.g., nicotinonitrile) and classical 1,4-DHPs (e.g., nifedipine), offering unique reactivity profiles.

Importance in Heterocyclic Chemistry Research

The compound’s significance arises from its dual functionality:

  • Synthetic Intermediate : Serves as a precursor for fused pyridines (e.g., pyrido[2,3-d]pyrimidines) and terpyridines. For example, reaction with arylidene malononitrile yields isoquinoline derivatives.
  • Pharmacophore Model : The nitrile group mimics bioactive motifs in kinase inhibitors, while the phenyl group enhances lipophilicity for membrane penetration.
  • Ligand Design : The nitrile’s electron-withdrawing nature stabilizes metal coordination complexes, relevant in catalysis.

Recent studies highlight its utility in combinatorial libraries for drug discovery, where structural diversification at positions 4 and 6 enables optimization of biological activity.

Structural Uniqueness among Dihydropyridine Compounds

This compound exhibits distinct features compared to other dihydropyridines:

  • Electronic Effects : The 3-cyano group withdraws electrons, polarizing the ring and enhancing susceptibility to nucleophilic attack at C-4. This contrasts with 4-aryl-1,4-DHPs, where electron-donating groups dominate.
  • Hydrogen-Bonding Capacity : The 2-oxo group participates in intermolecular hydrogen bonds, influencing crystal packing.
  • Steric Profile : The 6-phenyl group creates a steric shield, directing reactions to the less hindered C-5 position.

Comparative analysis with 4-pyridinio-1,4-DHPs reveals divergent redox behaviors; unlike 1,4-DHPs, this compound lacks a reducible pyridinium moiety, limiting its role in single-electron transfer reactions.

Properties

IUPAC Name

4-methyl-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-9-7-12(10-5-3-2-4-6-10)15-13(16)11(9)8-14/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKYSAWZOUGXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384642
Record name 4-methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4240-97-5
Record name 4-methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-2-OXO-6-PHENYL-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-oxo-4-phenylbutyronitrile with methylamine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-methyl and 3-cyano groups facilitate nucleophilic substitutions. For example:

  • Chlorination : Treatment with POCl₃ converts the 2-oxo group to a chloro substituent, yielding 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile (C₁₃H₉ClN₂). This intermediate is pivotal for further derivatization .

  • Amination : Reaction with ammonium acetate or hydrazine hydrate replaces the chloro group with amino (NH₂ ) or hydrazino (NHNH₂ ) groups, forming 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile and 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile , respectively .

Table 1: Substitution Reactions and Yields

Reaction TypeReagent/ConditionsProductYieldSource
ChlorinationPOCl₃, reflux6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile85%
AminationNH₄OAc, pyridine, reflux6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile78%
HydrazinationNH₂NH₂·H₂O, ethanol, reflux6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile82%

Cyclization Reactions

The 3-cyano and 2-oxo groups enable cyclization with bifunctional reagents:

  • Pyrido[2,3-d]pyrimidine Formation : Treatment with ethyl acetoacetate or acetic anhydride under acidic conditions yields fused pyrimidine derivatives (e.g., 7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile ) .

  • Isoquinoline Synthesis : Reaction with arylidene malononitrile forms isoquinoline derivatives via Knoevenagel condensation followed by cyclization .

Table 2: Cyclization Products and Conditions

ReactantConditionsCyclized ProductApplicationSource
Ethyl acetoacetateAcOH, reflux, 6hPyrido[2,3-d]pyrimidine derivativeKinase inhibition
Arylidene malononitrileEtOH, piperidine, 80°C, 4hIsoquinoline derivativeAnticancer studies

Functional Group Transformations

  • Oxidation : Manganese dioxide (MnO₂) oxidizes alcohol intermediates to aldehydes, as seen in the synthesis of 4-amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde .

  • Thiolation : Reaction with methylthiolating agents introduces S-methyl groups, enhancing biological activity (e.g., COX-2 inhibition).

Structural and Mechanistic Insights

  • X-ray Crystallography : Confirms planar pyridine rings and hydrogen bonding between 2-oxo and NH groups, stabilizing the dihydro-pyridine core .

  • DFT Calculations : Reveal electron-withdrawing effects of the 3-cyano group, directing electrophilic attacks to the

Scientific Research Applications

4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The nitrile group and the phenyl ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group (CF₃) at position 4 () increases lipophilicity and metabolic stability compared to methyl .
  • Azo Derivatives : Diazenyl substituents (e.g., 4-chlorophenylazo in ) enhance conjugation, leading to redshifted UV-Vis absorption and antimicrobial activity .
  • Methoxy Substitution : Methoxy groups at position 6 () improve solubility but may reduce membrane permeability due to increased polarity .

Anticancer Activity

  • 6-(4-Fluorophenyl)-4-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile () exhibited anticancer activity with 85% yield and structural confirmation via IR (3320 cm⁻¹ for NH) and MS (m/z 320).

Antioxidant Activity

  • 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile () showed 79.05% radical scavenging at 12 ppm, comparable to ascorbic acid (82.71%). Bromine’s inductive effect stabilizes radicals .
  • Methoxy-substituted analogs (e.g., 6-(4-methoxyphenyl)-4-methyl) showed lower activity (17.55%), indicating electron-donating groups may reduce antioxidant efficacy .

Antimicrobial Activity

  • Azo derivatives () demonstrated MIC values of 32–64 µg/mL against Staphylococcus aureus and Escherichia coli. The 4-chlorophenylazo group (Compound 2a) showed superior activity due to enhanced membrane disruption .

Cardiovascular Activity

  • 1,2-Dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile () exhibited potent inotropic activity. Imidazole substitution at position 5 increased binding affinity to cardiac receptors compared to methyl analogs .

Biological Activity

4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-component reactions that yield high purity and yield. The structural characteristics can be elucidated using techniques such as NMR spectroscopy and mass spectrometry. For instance, the compound can be synthesized from phenylglyoxal hydrate and 1,3-dimethylbarbituric acid under reflux conditions, yielding significant amounts of the desired product with minimal side reactions .

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits potent antioxidant properties. In vitro assays have shown that it can significantly reduce oxidative stress markers in various cell lines. The compound's ability to scavenge free radicals is attributed to its structural features that facilitate electron donation.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that it inhibits the proliferation of cancer cells through apoptosis induction. For example, in studies involving HepG2 liver cancer cells, concentrations of 1000 µg/mL led to a notable decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to its antioxidant and anticancer activities, this compound has demonstrated anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity has been linked to its ability to stabilize cell membranes and reduce the production of reactive oxygen species (ROS) during inflammatory responses.

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The presence of electron-rich functional groups allows the compound to effectively neutralize free radicals.
  • Apoptosis Induction : It triggers intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
  • Cytokine Modulation : The compound reduces the expression of inflammatory cytokines through the inhibition of NF-kB signaling pathways.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro.
Study BAnticancer ActivityInduced apoptosis in HepG2 cells with IC50 values indicating strong cytotoxicity.
Study CAnti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.

Q & A

Q. Example Protocol :

ComponentRoleMolar Ratio
4-MethylacetophenoneKetone2.5 mmol
Benzaldehyde derivativeAldehyde2.5 mmol
Ethyl cyanoacetateCyano donor2.5 mmol
Ammonium acetateAmmonia source20 mmol

How is structural characterization performed for dihydropyridinecarbonitrile derivatives?

Basic Research Focus
Characterization involves:

  • Spectroscopy :
    • IR : Confirm carbonyl (1642–1690 cm⁻¹) and nitrile (2133–2210 cm⁻¹) groups .
    • NMR : Aromatic protons (δ 6.72–7.78 ppm), NH protons (δ 7.06–7.60 ppm), and substituent-specific signals (e.g., -OCH3 at δ 3.91 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 320 for fluorophenyl derivatives) .
  • Elemental Analysis : Validate C, H, N composition (e.g., C18H11FN2O2) .

What in vitro models are used to evaluate anticancer activity, and how are IC50 values interpreted?

Q. Advanced Research Focus

  • Cell Lines : HT-29 (colon) and MDA-MB-231 (breast) cancer cells are standard models for cytotoxicity screening .
  • Assay Protocol :
    • Cells treated with 0.1–100 μM compound for 48–72 hours.
    • Viability measured via MTT or SRB assays .
  • Data Interpretation :
    • IC50 values (e.g., 0.70 μM for HT-29 vs. 4.6 μM for MDA-MB-231) indicate cell-line-specific potency .
    • Contradictions arise from differential expression of molecular targets (e.g., survivin in HT-29) .

How can computational methods resolve discrepancies in cytotoxicity data?

Q. Advanced Research Focus

  • Molecular Docking :
    • Targets : Survivin and PIM1 kinase are prioritized due to their roles in apoptosis and proliferation .
    • Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
    • Validation : Compare docking scores (e.g., −9.2 kcal/mol for survivin) with experimental IC50 trends .
  • SAR Analysis : Fluorine or methoxy substituents enhance binding to hydrophobic pockets, explaining higher potency in HT-29 .

What strategies improve solubility and bioavailability for in vivo studies?

Q. Advanced Research Focus

  • Derivatization : Introduce hydroxyl (-OH) or morpholinomethyl groups to enhance hydrophilicity (e.g., 6-methyl-4-(morpholinomethyl) derivatives) .
  • Prodrug Design : Ethoxy or methoxy groups (e.g., compound 6 in ) can be metabolized to active hydroxyl forms.
  • Formulation : Use cyclodextrin complexes or nanoemulsions for hydrophobic derivatives .

How are safety and handling protocols integrated into experimental design?

Q. Basic Research Focus

  • Lab Safety :
    • PPE : Gloves, goggles, and lab coats mandatory due to nitrile toxicity .
    • Storage : Dry, cool conditions (<25°C) to prevent degradation .
  • Waste Disposal : Incinerate in EPA-approved facilities for cyanide-containing compounds .

What crystallographic techniques validate dihydropyridinecarbonitrile structures?

Q. Advanced Research Focus

  • X-ray Diffraction : Resolve dihedral angles (e.g., O1—C1—C2—C14 = 0.4°) and confirm planarity of the pyridone ring .
  • Crystallization : Use slow evaporation of DMF/ethanol mixtures to obtain single crystals .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.